
1,2-Dichloro-4-ethyl-5-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-4-ethyl-5-fluorobenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one ethyl group, and one fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4-ethyl-5-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-ethyl-5-fluorobenzene, followed by further chlorination to introduce the second chlorine atom at the 1-position. The reaction conditions typically involve the use of chlorine gas and a catalyst such as iron(III) chloride to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions can improve the stability and efficiency of the process, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-4-ethyl-5-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethyl group can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine gas, bromine, and nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate the substitution of chlorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the ethyl group.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the ethyl group.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the electrophile or nucleophile used.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alkanes and other reduced forms of the compound.
Applications De Recherche Scientifique
1,2-Dichloro-4-ethyl-5-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-4-ethyl-5-fluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The chlorine and fluorine atoms on the benzene ring make it reactive towards various nucleophiles and electrophiles, allowing it to participate in a wide range of chemical reactions. The ethyl group can also undergo oxidation and reduction, further diversifying its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloro-4-ethylbenzene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
1,2-Dichloro-5-fluorobenzene: Lacks the ethyl group, affecting its reactivity and physical properties.
4-Ethyl-5-fluorobenzene: Lacks the chlorine atoms, making it less versatile in substitution reactions.
Uniqueness
1,2-Dichloro-4-ethyl-5-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, along with an ethyl group on the benzene ring. This combination of substituents enhances its reactivity and makes it suitable for a wide range of chemical reactions and applications .
Propriétés
Formule moléculaire |
C8H7Cl2F |
|---|---|
Poids moléculaire |
193.04 g/mol |
Nom IUPAC |
1,2-dichloro-4-ethyl-5-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-2-5-3-6(9)7(10)4-8(5)11/h3-4H,2H2,1H3 |
Clé InChI |
ABYWBTSGDCZVTK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


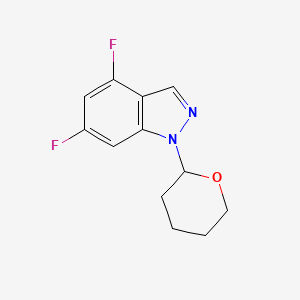




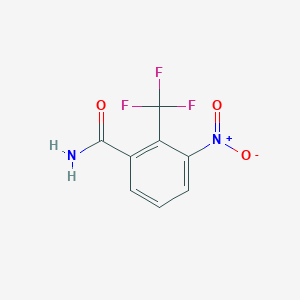


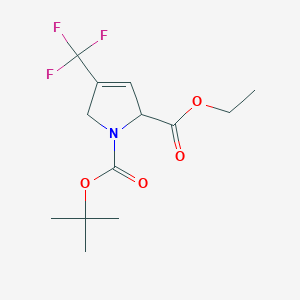
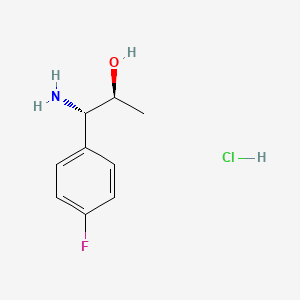
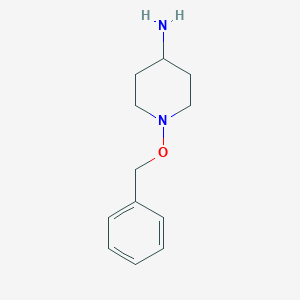

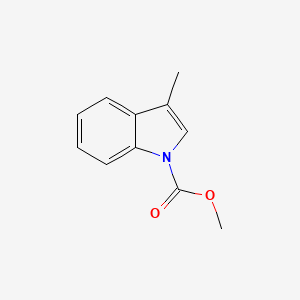
![(2S,3S,4R,5R,6S)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14035276.png)
